



Technical Support Center: Overcoming Enoxastrobin Fungicide Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Enoxastrobin	
Cat. No.:	B607329	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments on **Enoxastrobin** fungicide resistance in fungi.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of fungal resistance to **Enoxastrobin** and other QoI fungicides?

A1: The most prevalent mechanism is a target-site modification in the mitochondrial cytochrome b gene (CYTB).[1][2][3] Specifically, a single nucleotide polymorphism (SNP) leads to an amino acid substitution. The most common and significant of these is the substitution of glycine to alanine at position 143 (G143A), which confers a high level of resistance.[4][5][6]

Q2: Are there other mutations in the CYTB gene that confer resistance?

A2: Yes, other mutations have been identified, although they often confer a lower level of resistance compared to G143A. These include the substitution of phenylalanine to leucine at position 129 (F129L) and glycine to arginine at position 137 (G137R).[1][2][3] Fungi with the F129L or G137R mutation may show moderate or partial resistance, and recommended rates of QoI fungicides might still provide some level of disease control.[2]

Troubleshooting & Optimization





Q3: Besides target-site mutations, what other mechanisms can contribute to **Enoxastrobin** resistance?

A3: Two other notable mechanisms are:

- Increased Efflux Pump Activity: Fungi can overexpress membrane transporters, such as
 ATP-Binding Cassette (ABC) and Major Facilitator Superfamily (MFS) transporters. These
 pumps actively remove the fungicide from the fungal cell, reducing its intracellular
 concentration to sub-lethal levels.[1][3][7][8] This mechanism can often lead to multidrug
 resistance (MDR).[8]
- Alternative Oxidase (AOX) Pathway: QoI fungicides block the electron transport chain at complex III. Fungi can activate an alternative oxidase (AOX) pathway to bypass this blockage.[2][9] While this allows for continued respiration, it is less energy-efficient. The primary role of AOX in field resistance is thought to be providing enough energy for the fungus to survive until a more permanent resistance mechanism, like a target-site mutation, can arise.[9][10]

Q4: How can **Enoxastrobin** resistance be managed or overcome in a research or agricultural setting?

A4: A multi-faceted approach is essential:

- Fungicide Rotation and Mixtures: Avoid the repeated use of fungicides with the same mode
 of action (FRAC Group 11). Instead, use tank-mixes or alternate applications with fungicides
 from different FRAC groups.[9][11][12]
- Dose Management: Always use the manufacturer's recommended application rates. Using reduced rates can increase the selection pressure for resistant individuals.[13][14]
- Integrated Pest Management (IPM): Combine chemical control with cultural practices such as using disease-resistant crop varieties, crop rotation, and proper sanitation to reduce overall disease pressure.[11][15]
- Novel Molecular Strategies: Emerging research focuses on strategies like RNA interference (RNAi) to silence key fungal genes or the use of efflux pump inhibitors to restore fungicide sensitivity.[16][17]



Troubleshooting Experimental Issues

Q1: My fungicide sensitivity assay (EC50 determination) is giving inconsistent results for Qolresistant strains. What could be the cause?

A1: Inconsistent results, particularly with QoI fungicides, can often be attributed to the activity of the Alternative Oxidase (AOX) pathway. When the primary respiration pathway is blocked by **Enoxastrobin**, some fungi induce AOX to survive, which can interfere with growth-based sensitivity assays.

• Solution: To obtain more accurate and consistent EC50 values, it is recommended to add a specific inhibitor of the AOX pathway, such as salicylhydroxamic acid (SHAM), to your growth medium alongside the fungicide.[11] A typical concentration for SHAM is 100 µg/mL.[18]

Q2: I have identified a fungal isolate with reduced sensitivity to **Enoxastrobin**, but sequencing of the CYTB gene shows no G143A, F129L, or G137R mutations. What is the likely resistance mechanism?

A2: If target-site mutations are absent, the resistance is likely due to a non-target-site mechanism, most commonly the overexpression of efflux pumps. These pumps actively expel the fungicide, lowering its effective concentration within the cell.

Next Steps: You can investigate this by performing an efflux pump activity assay. A common method involves pre-loading fungal cells with a fluorescent substrate (like Rhodamine 6G) and then measuring its extrusion over time in the presence and absence of an energy source (glucose).[19][20] You can also perform a "checkerboard" microtiter plate assay to see if a known efflux pump inhibitor can restore sensitivity to Enoxastrobin.

Q3: My PCR-RFLP assay to detect the G143A mutation is not working; the restriction enzyme is not cutting the PCR product from my sensitive (wild-type) isolates.

A3: This issue can arise from several factors:

Incorrect Restriction Enzyme: Double-check that you are using the correct restriction enzyme
that specifically recognizes the sequence present in the wild-type allele but is lost in the
G143A mutant. For the G143A mutation (GGT to GCT), an enzyme that recognizes the wild-



type sequence is needed. For example, the enzyme Ital (Fnu4HI) recognizes GCNGC and can be used to differentiate the alleles.[4]

- Enzyme Inactivation: Ensure your restriction enzyme has not expired and has been stored correctly. Perform a control digest with a plasmid or PCR product known to contain the recognition site.
- PCR Product Impurities: Contaminants from the PCR reaction (e.g., salts, primers, dNTPs) can inhibit enzyme activity. Purify your PCR product before digestion.
- Non-specific PCR Products: Your PCR might be amplifying an incorrect region. Verify the size of your PCR product on an agarose gel and confirm the sequence of the amplicon from a few samples.

Q4: I am trying to design a signaling pathway diagram for fungicide stress response, but the pathways seem complex and interconnected. Where should I start?

A4: It is best to start with the initial stress sensor and trace the downstream cascade. For fungicide-induced stress, key pathways include:

- Cell Wall Integrity (CWI) Pathway: Activated by cell wall or membrane stress.[1]
- High Osmolarity Glycerol (HOG) Pathway: Responds to osmotic and other stresses.
- Calcineurin Pathway: A calcium-dependent pathway crucial for stress adaptation.[1][4]

These primary pathways often converge on transcription factors that regulate the expression of stress-response genes, including those encoding efflux pumps (e.g., ABC and MFS transporters).[1][15] Start by diagramming one pathway and then add the others, showing points of crosstalk and shared downstream targets.

Quantitative Data Summary

Table 1: In Vitro Sensitivity of Fungal Pathogens to QoI Fungicides Based on CYTB Genotype.



Fungal Species	Fungicide	Genotype	EC50 (μg/mL) Range	Resistance Factor (RF) Range	Reference(s
Cercospora nicotianae	Azoxystrobin	Sensitive (Wild-Type)	< 0.038	Baseline	[5][8]
F129L Mutant	0.177 - 0.535	10 - 140 fold	[5][8]		
G143A Mutant	> 1.15	> 1,000 fold	[5][8]	_	
Corynespora cassiicola	Pyraclostrobi n	Sensitive (Wild-Type)	0.006 - 0.01	Baseline	[6]
G143A Mutant	1.67 - 8.82	> 167 fold	[6]		
Multiple Pathogens	Various Qols	F129L / G137R Mutants	-	5 - 50 fold	[2]
G143A Mutant	-	> 100 fold	[2]		

EC50: The effective concentration of a fungicide that inhibits 50% of fungal growth or spore germination. Resistance Factor (RF): The ratio of the EC50 value of a resistant isolate to the EC50 value of a sensitive (wild-type) isolate.

Experimental Protocols

Protocol 1: Determination of EC50 by Microtiter Plate Assay

This protocol determines the concentration of **Enoxastrobin** that inhibits 50% of fungal growth in a liquid medium.

Materials:

96-well flat-bottom microtiter plates



- · Fungal isolate(s) of interest
- Appropriate liquid growth medium (e.g., Potato Dextrose Broth, PDB)
- Enoxastrobin stock solution (e.g., 10 mg/mL in DMSO)
- Salicylhydroxamic acid (SHAM) stock solution (optional, 10 mg/mL in DMSO)
- Sterile water or PDB
- Multichannel pipette
- Microplate reader (spectrophotometer)

Procedure:

- Prepare Fungal Inoculum: Grow the fungus in liquid medium until it reaches the exponential growth phase. Adjust the spore or mycelial fragment suspension to a final concentration of 1 x 10⁴ to 5 x 10⁴ spores/mL or a standardized mycelial density in fresh medium.
- Prepare Fungicide Dilutions: Create a serial dilution series of Enoxastrobin in the liquid medium. A typical range would be from 100 µg/mL down to 0.001 µg/mL. Prepare a nofungicide control (medium + DMSO) and a medium-only blank. If using SHAM, add it to all wells (including the no-fungicide control) at a final concentration of 100 µg/mL.
- Plate Setup:
 - \circ Add 100 μ L of the appropriate fungicide dilution to each well of the 96-well plate. Each concentration should be tested in triplicate.
 - Add 100 μL of the fungal inoculum to each well (except the medium-only blank wells).
 - \circ The final volume in each well will be 200 μ L.
- Incubation: Incubate the plates at the optimal temperature for the fungus (e.g., 25°C) for 2 to 7 days, or until sufficient growth is observed in the no-fungicide control wells.



- Data Collection: Measure the optical density (OD) of each well at a suitable wavelength (e.g., 600 nm) using a microplate reader.
- Data Analysis:
 - Subtract the OD of the medium-only blank from all other OD readings.
 - Calculate the percentage of growth inhibition for each fungicide concentration relative to the no-fungicide control:
 - % Inhibition = 100 * (1 (OD treatment / OD control))
 - Plot the % inhibition against the log-transformed fungicide concentration.
 - Use a non-linear regression analysis (e.g., log-logistic dose-response curve) to calculate the EC50 value.[18][21]

Protocol 2: Molecular Detection of G143A Mutation by PCR-RFLP

This protocol uses Polymerase Chain Reaction (PCR) followed by Restriction Fragment Length Polymorphism (RFLP) analysis to detect the G143A mutation.

Materials:

- Fungal DNA extract
- PCR primers flanking the codon 143 region of the CYTB gene
- Taq DNA polymerase and reaction buffer
- dNTPs
- Thermocycler
- Restriction enzyme (e.g., Ital / Fnu4HI) and buffer
- Agarose gel electrophoresis equipment



• DNA stain (e.g., Ethidium Bromide or SYBR Safe)

Procedure:

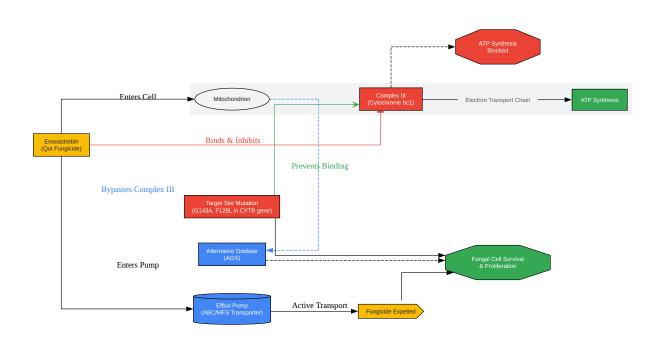
- DNA Extraction: Extract high-quality genomic DNA from the fungal isolate.
- PCR Amplification:
 - Set up a PCR reaction to amplify a fragment of the CYTB gene containing the codon 143 region. A typical reaction volume is 25-50 μL.
 - Example PCR Cycling Conditions:
 - Initial denaturation: 94°C for 3 min
 - 35 cycles of:
 - Denaturation: 94°C for 30 sec
 - Annealing: 55°C for 30 sec
 - Extension: 72°C for 45 sec
 - Final extension: 72°C for 5 min
 - Run a small amount of the PCR product on an agarose gel to confirm successful amplification of a single band of the expected size.
- Restriction Digest:
 - In a new tube, mix ~10-15 μL of the PCR product, the appropriate restriction enzyme (e.g., 5 units of Ital), and the corresponding 10x reaction buffer. Adjust the final volume with sterile water.
 - Incubate the reaction at the enzyme's optimal temperature (e.g., 37°C) for 1-3 hours.
- Gel Electrophoresis:



- Load the entire digested sample onto an agarose gel (e.g., 2.0 3.0%) alongside an undigested PCR product control and a DNA ladder.
- Run the gel until the fragments are well-separated.
- Interpretation of Results:
 - Sensitive (Wild-Type, GGT): The restriction enzyme will cut the PCR product, resulting in two smaller fragments.
 - Resistant (G143A Mutant, GCT): The mutation destroys the restriction site, so the PCR product will remain uncut (a single, larger band).
 - Heteroplasmic (Mixed Population): Three bands will be visible: the uncut fragment and the two smaller digested fragments.[22]

Visualizations

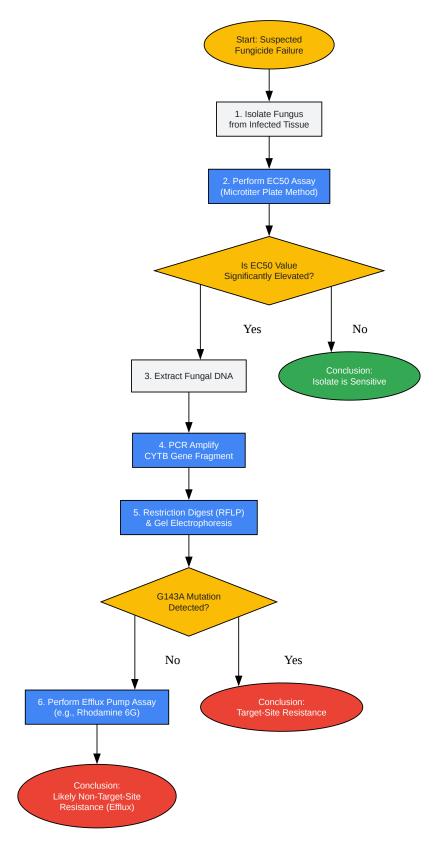




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Caption: Key mechanisms of fungal resistance to **Enoxastrobin**.

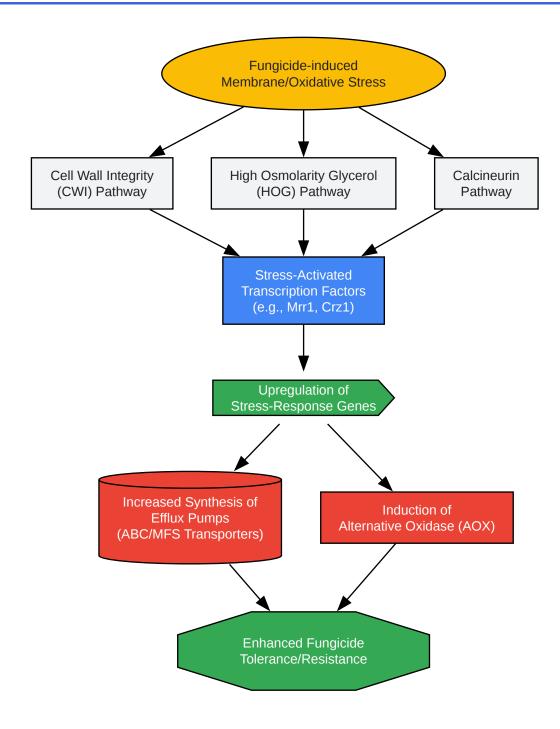




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Caption: Workflow for identifying **Enoxastrobin** resistance mechanisms.





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Caption: Simplified signaling pathways in fungicide stress response.

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 To cite this document: BenchChem. [Technical Support Center: Overcoming Enoxastrobin Fungicide Resistance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607329#overcoming-enoxastrobin-fungicide-resistance-in-fungi]

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